1-(3-Bromo-4-fluorophenyl)propan-2-amine is an organic compound with the molecular formula . It is classified as a substituted phenylpropanamine, notable for the presence of bromine and fluorine atoms on the phenyl ring. This compound is recognized for its potential applications in various fields, including medicinal chemistry, where it serves as an intermediate in the synthesis of complex organic molecules and as a precursor for pharmaceutical compounds.
The compound is cataloged under the CAS number 910383-85-6 and is primarily sourced through chemical suppliers and research laboratories. It falls under the category of aromatic amines, which are characterized by their amine functional group attached to an aromatic ring. The unique combination of bromine and fluorine substituents imparts distinct chemical properties that can be exploited in synthetic chemistry and biological research.
The synthesis of 1-(3-Bromo-4-fluorophenyl)propan-2-amine can be achieved through several methods, typically involving the bromination and fluorination of phenylpropanamine derivatives. A common synthetic route includes:
The reaction conditions generally involve solvents such as dichloromethane and may require temperatures ranging from room temperature to reflux conditions. In industrial settings, continuous flow reactors are utilized to enhance efficiency, ensuring consistent product quality and yield. Advanced purification techniques like chromatography are employed to achieve high purity levels in the final product.
The molecular structure of 1-(3-Bromo-4-fluorophenyl)propan-2-amine features a propan-2-amine backbone attached to a phenyl group that is substituted at the para position with both bromine and fluorine atoms. The presence of these halogens affects not only the electronic properties of the molecule but also its steric hindrance.
Key structural data includes:
1-(3-Bromo-4-fluorophenyl)propan-2-amine is involved in various chemical reactions due to its functional groups:
The mechanism of action for 1-(3-Bromo-4-fluorophenyl)propan-2-amine involves its interaction with various molecular targets, including enzymes and receptors within biological systems. The presence of bromine and fluorine enhances its binding affinity and specificity, influencing pathways that may lead to enzyme inhibition or activation, which can produce diverse biological effects.
1-(3-Bromo-4-fluorophenyl)propan-2-amine typically appears as a white crystalline solid. Its solubility profile may vary based on solvent choice, but it generally exhibits moderate solubility in organic solvents.
The compound's reactivity is influenced by its functional groups:
Relevant data regarding its physical state, stability, and reactivity are crucial for handling and application in laboratory settings.
1-(3-Bromo-4-fluorophenyl)propan-2-amine has several significant applications in scientific research:
This compound's unique structural attributes make it a valuable asset in various research domains, contributing to advancements in chemical synthesis and biological studies.
Phenethylamines constitute a vast chemical family with diverse biological activities, unified by a core β-phenylethylamine structure. Classification hinges on substitution patterns on three regions: the aromatic ring (Ring A), the ethylamine sidechain (Region B), and the terminal amine (Region C). Within this taxonomy, 1-(3-Bromo-4-fluorophenyl)propan-2-amine exhibits distinctive structural attributes:
Table 1: Structural Classification of 1-(3-Bromo-4-fluorophenyl)propan-2-amine within Phenethylamine Scaffolds
Structural Region | Classical Phenethylamines | 1-(3-Bromo-4-fluorophenyl)propan-2-amine | Biological/Pharmacological Implications |
---|---|---|---|
Aromatic Ring (A) | 2,5-Dimethoxy-4-X (2C-X series); 3,4,5-Trimethoxy (Mescaline) | 3-Bromo-4-fluoro (unsymmetrical dihalogenation) | Disrupted π-stacking potential; Altered electron density distribution; Uncommon substitution pattern for neuroreceptors |
Sidechain (B) | -CH₂-CH₂-NR₂ (Phenethylamine); -CH(CH₃)-CH₂-NR₂ (Amphetamines) | -CH₂-CH(CH₃)-NH₂ (Elongated propan-2-amine) | Increased hydrophobicity & conformational freedom; Chiral center introduces stereoselectivity |
Terminal Amine (C) | -NH₂ (Primary); -N(CH₃)₂ (Tertiary); N-Benzyl (NBOMe) | -NH₂ (Primary aliphatic amine) | Susceptibility to MAO metabolism; Potential for derivatization |
This unique configuration situates it outside well-studied phenethylamine subclasses, demanding dedicated SAR exploration rather than extrapolation from known analogs. Its physicochemical profile—molecular weight (246.12 g/mol), calculated LogP (∼2.8), and polar surface area (∼26 Ų)—suggests moderate blood-brain barrier permeability, aligning with potential CNS activity [1] [3] .
The synthesis of 1-(3-Bromo-4-fluorophenyl)propan-2-amine presents significant regiochemical and stereochemical hurdles, primarily stemming from the reactivity of its dihalogenated precursor and the need for enantioselective amine installation. Key challenges include:
Table 2: Key Synthetic Challenges and Strategic Solutions for 1-(3-Bromo-4-fluorophenyl)propan-2-amine
Synthetic Challenge | Underlying Chemistry Issue | Emerging Solutions | Pharmacophore Impact |
---|---|---|---|
Regioselective Aromatic Functionalization | Competition between Br (electrophilic director) and F (ortho-director in lithiation; SNAr ortho to F hindered by Br | Sequential halogenation; Directed ortho-metalation (DoM) using F as director; Protecting group for amine during ring synthesis | Preserves critical 3-Br,4-F pattern essential for target engagement |
Enantioselective Amine Synthesis | Risk of racemization; Poor stereocontrol with bulky aryl ketones | Ru-photocatalysis/chiral Lewis acid systems (e.g., Ye et al. for selegiline synthesis); Ni-catalyzed asymmetric reductive amination | Ensures production of therapeutically relevant enantiomer |
Stability of Intermediates | Potential dehalogenation (especially C-Br bond) under reducing/acidic conditions | Mild reducing agents (e.g., NaBH₄/CuI for nitro reduction); Avoidance of strong acids/bases | Maintains molecular integrity of halogenated core |
These synthetic hurdles necessitate innovative catalytic strategies to achieve scalable, enantiopure material for biological evaluation and SAR expansion.
Despite its structural intrigue, critical SAR gaps impede rational optimization of 1-(3-bromo-4-fluorophenyl)propan-2-amine:
Table 3: Critical Knowledge Gaps and Proposed Experimental Approaches
Knowledge Gap | Current Uncertainty | Hypothesis | Validation Methodology |
---|---|---|---|
Primary Molecular Targets | Unknown receptor/transporter engagement | Moderate 5-HT₂𝒸/D₃ affinity; Low 5-HT₂ₐ affinity | Radioligand binding assays; Functional cAMP/IP₁ accumulation assays |
Impact of Chain Elongation | Effect of -CH₂-CH(CH₃)-NH₂ vs. -CH₂-CH₂-NH₂ | Increased NET/SERT selectivity; Altered pharmacodynamics | Synthesis of ethylamine homolog; Comparative neurochemical profiling |
Bromo-Fluoro Electronic/Steric Interplay | Contribution to target affinity vs. metabolic stability | Synergistic effect enhancing both binding and stability | Synthesis of mono-halogenated & alkyl analogs; X-ray co-crystallography with targets |
Enantioselectivity in Bioactivity | Differential activity of (R) vs. (S) enantiomer | (S)-enantiomer shows higher CNS activity | Chiral resolution (HPLC); Enantioselective synthesis; Stereospecific assays |
These gaps highlight the compound’s status as a molecular "black box" within substituted phenethylamine SAR landscapes.
To address these deficiencies, a multi-pronged research program is proposed, grounded in medicinal chemistry and computational pharmacology principles:
Table 4: Research Objectives, Methodologies, and Expected Outcomes
Research Objective | Core Methodology | Key Parameters Evaluated | Expected Outcome |
---|---|---|---|
Affinity Profiling | Docking (Glide/Schrodinger); Radioligand binding (5-HT₂, D₂, NET) | Ki, IC₅₀, Docking Score, Interaction Energy | Identification of primary targets; Enantiomer preference |
Halogen Scanning | Pd-catalyzed cross-coupling; Asymmetric synthesis; Microsomal stability assays | σ (Hammett), B₁/B₅ (Sterimol), ClogP, t₁/₂ (microsomes) | SAR map defining optimal halogen size/position |
Heterocyclic Hybridization | Hantzsch thiazole synthesis; Indole amide coupling; ADME prediction | PSA, LogP, pKₐ, LE (Ligand Efficiency) | Novel scaffolds with improved selectivity/metabolic stability |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1